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Compound of Interest

Compound Name: Methyl (S)-(-)-lactate

Cat. No.: B143375

Introduction: In the landscape of pharmaceutical research and drug development, the demand
for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is
often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the
desired therapeutic effect while the other may be inactive or even harmful. The "chiral pool"
provides a powerful and cost-effective strategy for the synthesis of such single-enantiomer
drugs, utilizing readily available, naturally occurring chiral molecules as starting materials.
Among these, methyl (S)-(-)-lactate, derived from the naturally abundant L-lactic acid, has
emerged as a highly versatile and valuable C3 chiral building block. Its well-defined
stereocenter, coupled with the presence of two distinct functional groups—a hydroxyl and a
methyl ester—offers a rich platform for a wide array of chemical transformations, enabling the
stereocontrolled construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the utility of methyl (S)-(-)-lactate in
asymmetric synthesis. It is intended for researchers, scientists, and drug development
professionals, offering a comprehensive overview of key transformations, quantitative data,
detailed experimental protocols, and illustrative synthetic pathways.

Core Properties and Handling

Methyl (S)-(-)-lactate is a colorless liquid with the chemical formula C4aHsOs. A summary of its
key physical and chemical properties is presented in the table below.
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Property Value

Molecular Weight 104.10 g/mol

Boiling Point 144-145 °C

Density 1.09 g/mL at 25 °C
Optical Rotation [0]?%/D ~ -11.5° (neat)
CAS Number 27871-49-4

As a chiral starting material, ensuring the enantiomeric purity of methyl (S)-(-)-lactate is crucial
for its successful application in asymmetric synthesis. It is typically available with high
enantiomeric excess (ee).

Key Synthetic Transformations

The synthetic utility of methyl (S)-(-)-lactate stems from the selective manipulation of its
hydroxyl and ester functionalities. The inherent chirality at the C2 position can be either
retained or inverted, and this stereocenter can direct the formation of new stereocenters in
subsequent reactions.

Protection of the Hydroxyl Group

The first step in many synthetic sequences involving methyl (S)-(-)-lactate is the protection of
the secondary hydroxyl group. This prevents unwanted side reactions and allows for the
selective modification of the ester group. The tert-butyldimethylsilyl (TBDMS) group is a
commonly employed protecting group due to its stability under a wide range of reaction
conditions and its facile removal under mild conditions.

Experimental Protocol: TBDMS Protection of Ethyl (S)-(-)-lactate (Adaptable for Methyl (S)-(-)-
lactate)

A detailed protocol for the TBDMS protection of the analogous ethyl (S)-(-)-lactate is provided
in Organic Syntheses. This procedure can be readily adapted for methyl (S)-(-)-lactate by
adjusting the molar equivalents accordingly.
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To a solution of ethyl (S)-(-)-lactate (1.0 mol) in anhydrous dimethylformamide (DMF, 500 mL) is
added imidazole (1.5 mol). The solution is cooled in an ice bath, and tert-butyldimethylsilyl
chloride (TBDMSCI, 1.0 mol) is added in portions. The reaction mixture is stirred and allowed to
warm to room temperature overnight. The product, ethyl (S)-2-(tert-
butyldimethylsilyloxy)propanoate, is isolated by aqueous workup and purified by distillation.[1]

Reactant Molar Eq.
Ethyl (S)-(-)-lactate 1.0
Imidazole 15
TBDMSCI 1.0

DMF

Expected Yield: High

Deprotection of TBDMS Ethers: The TBDMS group can be efficiently removed using fluoride
ion sources, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under
acidic conditions, for instance, with a catalytic amount of acetyl chloride in dry methanol.[2][3]

TBDMSCI, Imidazole, DMF >

‘MF or AcCl, MeOH

Methyl (S)-(-)-lactate O-TBDMS-Methyl (S)-lactate
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Caption: Protection and deprotection of the hydroxyl group of methyl (S)-(-)-lactate.

Conversion to Chiral Aldehydes

The protected methyl (S)-lactate can be readily converted into a valuable chiral aldehyde
synthon. This transformation typically involves the reduction of the methyl ester to a primary
alcohol, followed by oxidation.

Experimental Protocol: Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal
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A two-step procedure for the conversion of TBDMS-protected ethyl (S)-lactate to the
corresponding aldehyde has been reported and is adaptable for the methyl ester.

e Reduction of the Ester: The TBDMS-protected ethyl (S)-lactate (1.0 equiv) is dissolved in an
anhydrous solvent such as diethyl ether or THF and cooled to -78 °C. A solution of
diisobutylaluminium hydride (DIBAL-H, 2.2 equiv) is added dropwise, and the reaction is
stirred at low temperature before being quenched. The resulting primary alcohol is isolated
after an aqueous workup.[1]

» Oxidation of the Alcohol (Swern Oxidation): To a solution of oxalyl chloride (1.5 equiv) in
dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO, 2.2 equiv). After a
short period, a solution of the TBDMS-protected primary alcohol (1.0 equiv) in DCM is
added. Following this, triethylamine (5.0 equiv) is added, and the reaction is allowed to warm
to room temperature. The desired aldehyde is obtained after an aqueous workup and
purification.[1] The Swern oxidation is known for its mild conditions and wide functional group
tolerance.[4]

Step Reagents Key Conditions
Reduction DIBAL-H -78 °C
Oxidation (COCl)2, DMSO, EtsN -78°Ctort

Expected Yield: High for both steps.

DIBAL-H Swern Oxidation _

O-TBDMS-Methyl (S)-lactate O-TBDMS-(S)-propan-1,2-diol (S)-2-(tert-Butyldimethylsilyloxy)propanal
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Caption: Conversion of protected methyl (S)-lactate to a chiral aldehyde.

Inversion of Stereochemistry: The Mitsunobu Reaction

A powerful feature of using methyl (S)-(-)-lactate as a chiral starting material is the ability to
access the corresponding (R)-enantiomer through a stereochemical inversion. The Mitsunobu
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reaction is a widely used method for achieving this transformation with a high degree of
inversion.[5][6][7][8]

General Protocol for Mitsunobu Inversion:

The alcohol (in this case, protected methyl (S)-lactate) is treated with a nucleophile (often a
carboxylic acid, such as p-nitrobenzoic acid), triphenylphosphine (PPhs), and a dialky!l
azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate
(DIAD). The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the
stereocenter. The resulting ester can then be hydrolyzed to afford the alcohol with the inverted
(R)-configuration.

Reagent Role

Alcohol (e.g., Methyl (S)-lactate) Substrate
Carboxylic Acid (e.g., p-NO2CsH4COOH) Nucleophile

PPhs Activates the alcohol
DEAD or DIAD Oxidant

Expected Outcome: High yield with complete inversion of stereochemistry.

p-NO2CeHaCOOH, PPhs, DEAD Hydrolysis _

Inverted Ester Intermediate

Methyl (S)-lactate Derivative Methyl (R)-lactate Derivative
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Caption: Stereochemical inversion of methyl (S)-lactate via the Mitsunobu reaction.

Applications in the Total Synthesis of Natural
Products

The utility of methyl (S)-(-)-lactate as a chiral building block is best illustrated through its
application in the total synthesis of complex, biologically active natural products.
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Diastereoselective Synthesis of 1,3-Diols

Methyl (S)-(-)-lactate is a common precursor for the stereoselective synthesis of 1,3-diol
motifs, which are prevalent in many polyketide natural products.[9][10][11] The synthesis of
these structures often involves the elaboration of the chiral aldehyde derived from methyl
lactate.

Asymmetric Synthesis of Polysubstituted Prolines

Methyl (S)-lactate has been employed as a chiral auxiliary in the 1,3-dipolar cycloaddition of
azomethine ylides to generate highly substituted proline derivatives with excellent
diastereoselectivity (86—99% de).[12] This demonstrates how the chirality of the lactate moiety
can effectively control the stereochemical outcome of a carbon-carbon bond-forming reaction.

Conclusion

Methyl (S)-(-)-lactate stands as a testament to the power and elegance of chiral pool
synthesis. Its ready availability, low cost, and versatile functionality make it an invaluable
starting material for the asymmetric synthesis of a wide range of complex molecules. The ability
to reliably protect its hydroxyl group, convert it into a chiral aldehyde, and invert its stereocenter
provides chemists with a flexible and powerful toolkit for the construction of enantiomerically
pure compounds. As the demand for sophisticated chiral drugs continues to grow, the
importance of foundational chiral building blocks like methyl (S)-(-)-lactate in both academic
research and industrial drug development is set to endure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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